molecular formula C11H8ClN3S2 B256754 5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B256754
M. Wt: 281.8 g/mol
InChI Key: GIAKLMXLFBCDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains a benzothiophene ring, a triazole ring, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazole-thione compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The chlorine atom on the benzothiophene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-benzothiophen-2-yl)(morpholino)methanone
  • 3-chloro-1-benzothiophen-2-yl)(4-thiomorpholinyl)methanone

Uniqueness

Compared to similar compounds, 5-(3-chloro-1-benzothien-2-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of the triazole-thione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H8ClN3S2

Molecular Weight

281.8 g/mol

IUPAC Name

3-(3-chloro-1-benzothiophen-2-yl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H8ClN3S2/c1-15-10(13-14-11(15)16)9-8(12)6-4-2-3-5-7(6)17-9/h2-5H,1H3,(H,14,16)

InChI Key

GIAKLMXLFBCDTC-UHFFFAOYSA-N

SMILES

CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl

Canonical SMILES

CN1C(=NNC1=S)C2=C(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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